

# Chemical and physical properties of Ethyl 4-bromooxazole-5-carboxylate.

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## Compound of Interest

**Compound Name:** Ethyl 4-bromooxazole-5-carboxylate

**Cat. No.:** B596363

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## An In-Depth Technical Guide to Ethyl 4-bromooxazole-5-carboxylate

For researchers, scientists, and professionals in drug development, **Ethyl 4-bromooxazole-5-carboxylate** is a significant heterocyclic compound. Its utility as a versatile building block in the synthesis of complex pharmaceutical molecules makes a thorough understanding of its properties and handling essential. This guide provides a detailed overview of its chemical and physical characteristics, experimental protocols, and its role in medicinal chemistry.

## Core Chemical and Physical Properties

**Ethyl 4-bromooxazole-5-carboxylate** is a substituted oxazole derivative. The quantitative data available for this compound are summarized below, providing a clear reference for its key properties.

Property	Value
CAS Number	1258283-17-8 <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>6</sub> H <sub>6</sub> BrNO <sub>3</sub> <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	220.02 g/mol <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Appearance	Powder or liquid <a href="#">[3]</a>
Purity	Typically ≥97% <a href="#">[5]</a>
Predicted Boiling Point	258.4 ± 20.0 °C <a href="#">[2]</a>
Predicted Density	1.617 ± 0.06 g/cm <sup>3</sup> <a href="#">[2]</a>
Predicted Flash Point	110.1 ± 21.8 °C <a href="#">[2]</a>
Predicted Refractive Index	1.511 <a href="#">[2]</a>
Predicted pKa	-4.27 ± 0.10 <a href="#">[1]</a>
XLogP3	1.9 <a href="#">[2]</a>
Topological Polar Surface Area	52.3 Å <sup>2</sup> <a href="#">[1]</a>
InChI Key	ARPHYGHAUCJWCC-UHFFFAOYSA-N <a href="#">[1]</a> <a href="#">[2]</a>
Canonical SMILES	CCOC(=O)C1=C(N=CO1)Br <a href="#">[1]</a>

## Experimental Protocols

The following sections detail generalized methodologies for the synthesis, purification, and characterization of **Ethyl 4-bromooxazole-5-carboxylate**, based on standard organic chemistry practices and information available for related oxazole derivatives.

## Synthesis: A Representative Approach

While specific proprietary synthesis methods may vary, a common route to substituted oxazoles involves the cyclization of suitable precursors. For **Ethyl 4-bromooxazole-5-carboxylate**, a plausible synthetic pathway could involve the reaction of an appropriate amino acid derivative with a bromine source, followed by esterification. The synthesis of related

oxazole structures often utilizes precursors like 5-bromooxazole-4-carboxylic acid, which can be functionalized.[6]

General Procedure:

- Starting Material Preparation: The synthesis may commence from a suitable  $\alpha$ -amino acid or a derivative which is then acylated.
- Cyclodehydration: The acylated intermediate is subjected to cyclodehydration to form the oxazole ring. This step can be promoted by various reagents.
- Bromination: If not already incorporated, the bromine atom is introduced at the 4-position of the oxazole ring using a suitable brominating agent.
- Esterification: The carboxylic acid at the 5-position is then esterified to yield the final ethyl ester product.

## Purification Protocol

Post-synthesis, the crude product requires purification to remove unreacted starting materials, by-products, and other impurities.

Column Chromatography:

- Stationary Phase: Silica gel is commonly used.
- Mobile Phase (Eluent): A solvent system of hexane and ethyl acetate in a suitable ratio is a typical choice for compounds of this polarity. The optimal ratio is determined by thin-layer chromatography (TLC).
- Procedure:
  - The crude product is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel.
  - The silica gel with the adsorbed product is loaded onto the top of a prepared silica gel column.

- The eluent is passed through the column, and fractions are collected.
- Fractions are analyzed by TLC to identify those containing the pure product.
- The solvent is removed from the combined pure fractions under reduced pressure to yield the purified **Ethyl 4-bromooxazole-5-carboxylate**.

## Analytical Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is employed. Suppliers of this compound confirm the availability of comprehensive analytical data, including NMR, HPLC, and LC-MS.[7][8]

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectra are used to confirm the molecular structure. The chemical shifts, integration of peaks, and coupling patterns provide detailed information about the arrangement of protons and carbon atoms in the molecule.[9]
- High-Performance Liquid Chromatography (HPLC):
  - HPLC is used to determine the purity of the compound. A C18 column is often suitable, with a mobile phase such as a gradient of acetonitrile and water. The retention time and peak area are used to quantify the purity.
- Mass Spectrometry (MS):
  - Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to confirm the molecular weight of the compound.[10] The fragmentation pattern can also provide additional structural information.[11]
- Infrared (IR) Spectroscopy:
  - IR spectroscopy is used to identify the presence of key functional groups, such as the ester carbonyl (C=O) and the C-Br bond.

## Applications in Drug Discovery and Development

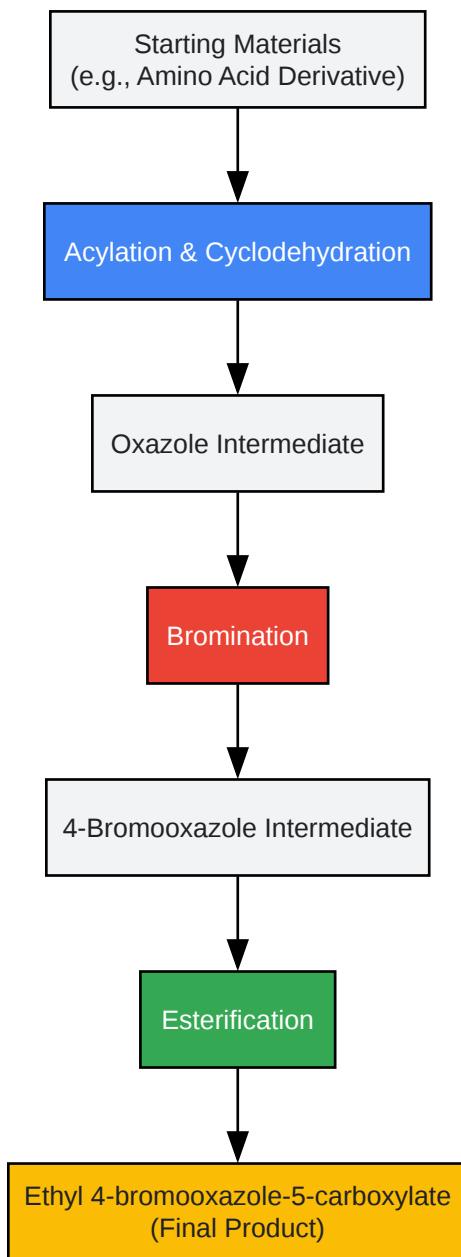
**Ethyl 4-bromooxazole-5-carboxylate** and related oxazole derivatives are valuable intermediates in medicinal chemistry.[12] The oxazole ring is a key structural motif found in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[6]

This compound serves as a versatile building block, allowing for the introduction of various substituents through reactions at the bromine and ester functionalities. This facilitates the creation of libraries of novel compounds for high-throughput screening in drug discovery programs.[6] Its application extends to the development of agrochemicals and other fine chemicals.[12]

## Visualizations

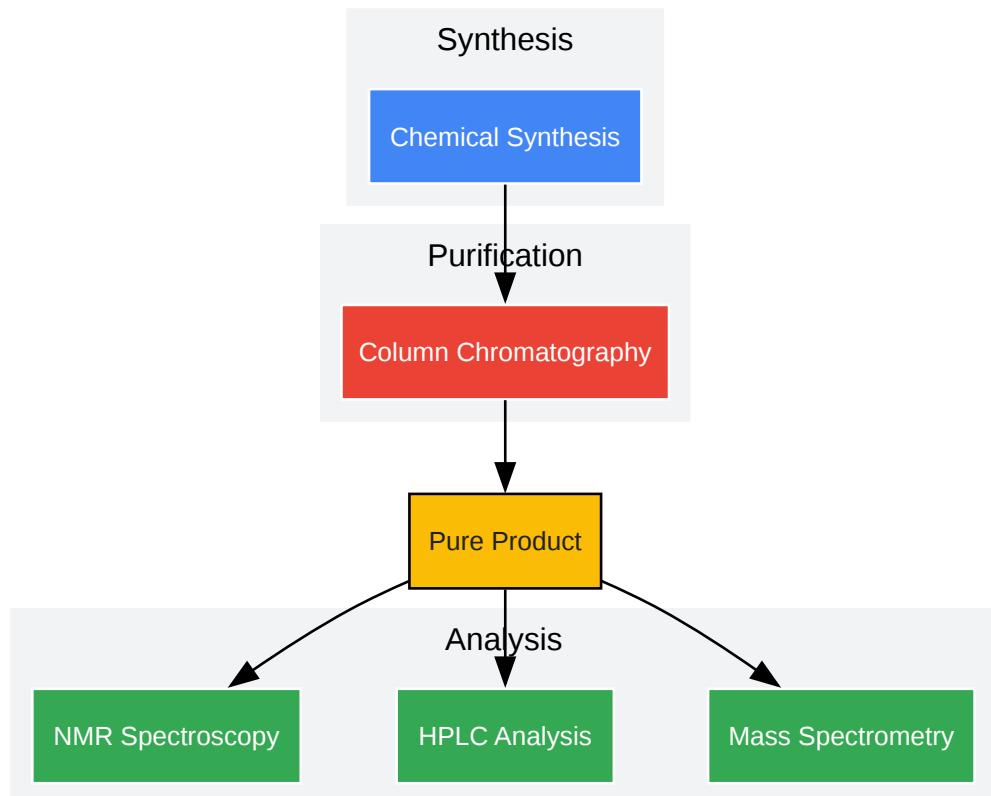
The following diagrams illustrate the logical workflow for the synthesis and analysis of **Ethyl 4-bromooxazole-5-carboxylate**.

## Synthetic Pathway for Ethyl 4-bromooxazole-5-carboxylate

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Caption: A logical diagram illustrating a plausible synthetic pathway.

## Experimental Workflow: Synthesis to Characterization

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Caption: A diagram showing the general experimental workflow.

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